molecular formula C14H17N5O2 B2899957 Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate CAS No. 99347-10-1

Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate

Cat. No.: B2899957
CAS No.: 99347-10-1
M. Wt: 287.323
InChI Key: LCGQSAQHSIXDBZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate is a heterocyclic building block .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ghorab et al. reacted ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate or benzyl amine in the presence of triethyl orthoformate (TEOF) to obtain the 5-substituted derivatives . Another study synthesized a series of Pyrazole derivatives by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of the compound was supported by X-Ray crystallographic data .


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, it was found that ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 125–130°C . The IR spectrum shows peaks corresponding to Ar–H (3560, 2885 cm−1), C=N (1670 cm−1, stretch of Pyrazole ring), C=C (1585 cm−1), C–O (1415 cm−1), and C=O (1660 cm−1, stretch of ester) .

Future Directions

The compound has shown significant potential for various applications and yielded promising outcomes . It displayed a band gap energy of 2.3 eV through distinctive absorption edge measurement . Current–voltage measurements on n-Si heterojunction devices with thin films of the compound revealed typical diode behavior . These devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm², and a maximum output power of 0.247 mW/cm² . This suggests that the compound and its derivatives could have potential applications in the field of photovoltaics.

Properties

IUPAC Name

ethyl (1E)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGQSAQHSIXDBZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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